molecular formula C13H9Br2N3 B14062875 2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline CAS No. 91472-10-5

2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline

Cat. No.: B14062875
CAS No.: 91472-10-5
M. Wt: 367.04 g/mol
InChI Key: RZHOWOKPUORZIS-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by bromination. One common method involves the reaction of 1,2-phenylenediamine with 4,6-dibromo-2-formylphenol under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of H+/K±ATPases, leading to intracellular acidification and inhibition of cell proliferation . Additionally, it can interfere with DNA synthesis and repair, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)-5-bromoaniline
  • 2-(1H-Benzimidazol-2-yl)-4,5-dibromoaniline
  • 2-(1H-Benzimidazol-2-yl)-4,6-dichloroaniline

Uniqueness

2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 4 and 6 positions enhances its reactivity and potential as a pharmacophore . Additionally, its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications .

Properties

CAS No.

91472-10-5

Molecular Formula

C13H9Br2N3

Molecular Weight

367.04 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4,6-dibromoaniline

InChI

InChI=1S/C13H9Br2N3/c14-7-5-8(12(16)9(15)6-7)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2,(H,17,18)

InChI Key

RZHOWOKPUORZIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3)Br)Br)N

Origin of Product

United States

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